molecular formula C21H24N4O3S2 B2923240 2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 933206-42-9

2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2923240
CAS No.: 933206-42-9
M. Wt: 444.57
InChI Key: RWPIZYKPDNEKLX-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a pyridine derivative, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine derivatives under controlled conditions.

    Pyridine Derivative Synthesis: The pyridine derivative can be synthesized through a series of reactions involving the condensation of appropriate aldehydes and ketones.

    Coupling Reactions: The thiadiazole and pyridine derivatives are then coupled using a suitable linker, often involving a sulfanyl group.

    Final Assembly: The final compound is assembled by reacting the intermediate with 2,4,6-trimethylphenyl acetamide under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfanyl groups.

    Reduction: Reduction reactions can occur at the oxo group in the pyridine ring.

    Substitution: Substitution reactions are possible at the aromatic rings, particularly the trimethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic or nucleophilic substitution reactions can be facilitated using reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: This compound shares the methoxy and acetic acid functionalities but differs in the core structure.

    4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound has a similar aromatic structure but features a boron-containing ring.

Uniqueness

The uniqueness of 2-(5-methoxy-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide lies in its combination of functional groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S2/c1-12-6-13(2)20(14(3)7-12)22-19(27)10-25-9-18(28-5)17(26)8-16(25)11-29-21-24-23-15(4)30-21/h6-9H,10-11H2,1-5H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPIZYKPDNEKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=C(C(=O)C=C2CSC3=NN=C(S3)C)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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